(5-Chlorobenzofuran-2-yl)boronic acid

Overview

Description

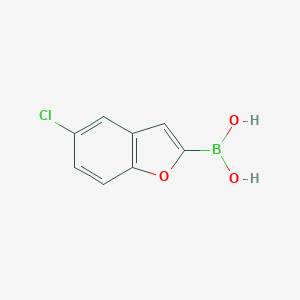

(5-Chlorobenzofuran-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a benzofuran core substituted with a chlorine atom at the 5-position and a boronic acid group (-B(OH)₂) at the 2-position. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its molecular formula is inferred as C₈H₆BClO₃, with a molecular weight of ~188.4 g/mol based on structural analogs like (5-methylbenzofuran-2-yl)boronic acid (C₉H₉BO₃, MW 179.98) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorobenzofuran-2-yl)boronic acid typically involves the following steps :

Preparation of 5-Chlorobenzofuran: This is achieved by heating 4-chlorophenoxyacetaldehyde dimethylacetal in polyphosphoric acid, yielding 5-chlorobenzofuran with a 73% yield.

Formation of the Boronic Acid: To a solution of 5-chlorobenzofuran in dry ether, tetramethylethylenediamine (TMEDA) is added. The mixture is cooled below -60°C under argon, and a solution of butyllithium in hexane is added dropwise. The mixture is then warmed to -10°C and stirred. Triisopropyl borate is added dropwise, followed by quenching with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification techniques to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorobenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Substitution Reactions: The chlorine atom on the benzofuran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ether.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Benzofurans: Formed through nucleophilic substitution.

Scientific Research Applications

(5-Chlorobenzofuran-2-yl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (5-Chlorobenzofuran-2-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key structural analogs include 5-substituted benzofuran-2-yl boronic acids, where the substituent (Cl, F, Br, CH₃, CN, OCH₃) influences electronic and steric properties. A comparative analysis is summarized below:

Notes:

- Chlorine and bromine substituents increase molecular weight and steric bulk compared to fluorine or methyl groups.

- Electron-withdrawing groups (Cl, Br, CN) lower the pKa of the boronic acid, enhancing its reactivity in aqueous Suzuki couplings .

Reactivity and Stability

Oxidation by H₂O₂

Boronic acids undergo oxidation to phenols in the presence of H₂O₂. For example, 4-nitrophenylboronic acid converts to 4-nitrophenol with a rate constant of 0.0586 s⁻¹ at pH ~11 . While analogous data for benzofuran derivatives are unavailable, the fused aromatic system in this compound may slow oxidation due to resonance stabilization of the boronate intermediate.

pH-Dependent Stability

Basic conditions (pH ~11) optimize boronic acid reactivity, as seen in 4-nitrophenylboronic acid studies . The chlorine substituent’s electron-withdrawing nature may further stabilize the boronate anion at high pH, enhancing coupling efficiency.

Suzuki-Miyaura Coupling

Electron-withdrawing substituents (Cl, Br) activate boronic acids for coupling with aryl halides. For example:

- (5-Bromobenzofuran-2-yl)boronic acid could couple efficiently with electron-rich partners.

- Steric hindrance from bulkier substituents (e.g., Br vs. F) may reduce reaction rates .

Biological Activity

(5-Chlorobenzofuran-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the compound's biological activity, synthesis, and potential therapeutic uses, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆BClO₃. It features a boronic acid group attached to a chlorinated benzofuran ring. The presence of the boronic acid functionality allows for participation in various chemical reactions, particularly in the synthesis of bioactive compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. For instance, research on aryl (5-chloro-benzofuran-2-yl) ketoximes demonstrated significant antifungal activity against Candida species. The study indicated that these compounds could inhibit fungal growth effectively, suggesting their potential as antifungal agents .

Interaction with Insulin

A theoretical model has been developed to study the interaction between boronic acids, including this compound, and insulin. This research utilized computational tools to predict binding affinities and stability upon interaction with insulin. The findings suggest that certain boronic acids can stabilize insulin, potentially enhancing its therapeutic efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the benzofuran ring followed by the introduction of the boronic acid group. Various synthetic routes have been explored to optimize yield and purity.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of benzofuran via cyclization reactions. |

| Step 2 | Introduction of the boronic acid group through reactions with boron reagents. |

| Step 3 | Chlorination at the 5-position to yield this compound. |

Case Studies

- Antifungal Activity Study : A study focused on synthesizing aryl (5-chloro-benzofuran-2-yl) ketoximes evaluated their antifungal properties against various Candida strains. The results indicated that certain derivatives exhibited promising activity, supporting further exploration in medicinal applications .

- Insulin Interaction Model : Research employing computational methods analyzed how this compound interacts with insulin. The study found that this compound could enhance insulin stability through favorable binding interactions, indicating potential for diabetes treatment applications .

Properties

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODPQZJZPKMFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.